3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the use of transition metal-catalyzed cross-coupling reactions. One efficient method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with aryl or heteroaryl boronic acids . This reaction requires a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination . The reaction conditions are optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and microwave-assisted synthesis, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with different functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form C-C bonds with aryl or heteroaryl groups.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Uses aryl or heteroaryl boronic acids, XPhosPdG2/XPhos catalyst, and a base such as potassium carbonate in a suitable solvent like toluene.
Nucleophilic Substitution: Uses nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various arylated or heteroarylated derivatives of this compound .
Scientific Research Applications
3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly for neurodegenerative disorders due to its activity against monoamine oxidase B.
Material Science: The compound’s photophysical properties make it useful in the development of optical materials.
Biological Research: It is used in the study of enzyme inhibition and as a probe for biological pathways.
Mechanism of Action
The mechanism of action of 3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
PHTPP: A selective estrogen receptor β antagonist with a similar pyrazolo[1,5-a]pyrimidine core.
Other Pyrazolo[1,5-a]pyrimidines: Various derivatives with different substituents at the pyrazole and pyrimidine rings.
Uniqueness
3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of both iodine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and potential biological activities compared to other pyrazolo[1,5-a]pyrimidine derivatives .
Properties
Molecular Formula |
C7H3F3IN3 |
---|---|
Molecular Weight |
313.02 g/mol |
IUPAC Name |
3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H3F3IN3/c8-7(9,10)5-1-2-14-6(13-5)4(11)3-12-14/h1-3H |
InChI Key |
LTBZVZFILPQDOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)I)N=C1C(F)(F)F |
Origin of Product |
United States |
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